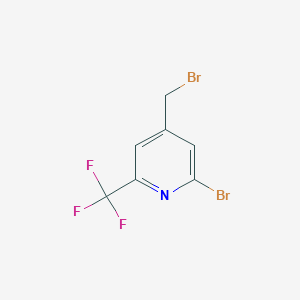

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine

Descripción

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromo and bromomethyl substituents at positions 2 and 4, respectively, and a trifluoromethyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Propiedades

IUPAC Name |

2-bromo-4-(bromomethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCLPTNCBUNYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine typically involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine. The process begins with the addition of hydrazine hydrate to 2-chloro-6-(trifluoromethyl)pyridine in the presence of isopropanol. The mixture is then heated to reflux, followed by cooling and extraction with ethyl acetate. The organic phase is dried and concentrated to yield 2-hydrazino-6-(trifluoromethyl)pyridine. This intermediate is then reacted with bromine in chloroform under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Radical Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, adding to unsaturated bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. The reaction is usually performed in a mixture of water and organic solvents like tetrahydrofuran (THF).

Radical Trifluoromethylation: Reagents include trifluoromethyl iodide and radical initiators such as azobisisobutyronitrile (AIBN).

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Suzuki-Miyaura Coupling:

Radical Trifluoromethylation: Products include trifluoromethylated pyridines with enhanced chemical stability and biological activity.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block: 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl and trifluoromethyl groups allow for versatile reactions, including nucleophilic substitutions and coupling reactions, which are essential in organic synthesis.

- Synthesis of Pharmaceuticals: This compound is utilized in developing pharmaceuticals due to its ability to modify biological activity through structural alterations.

2. Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its reactivity with biological targets can help elucidate molecular pathways.

- Antimicrobial Properties: Derivatives of this compound have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Micrococcus luteus, indicating potential for new antibiotic development.

3. Medicine:

- Therapeutic Agents: this compound is explored as a precursor in synthesizing therapeutic agents aimed at treating various diseases, including cancer and infectious diseases.

- Kinase Inhibition: The compound has been shown to inhibit specific kinases involved in critical cellular processes, making it relevant in cancer therapy research.

4. Industry:

- Agrochemicals Production: This compound is also utilized in developing agrochemicals, where its biological activity can enhance pest control formulations.

- Advanced Materials: Its unique properties make it suitable for producing specialty chemicals and materials with specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antibacterial Activity: Research indicates that derivatives exhibit significant antibacterial activity against various pathogens. For instance, pyridyl-hydroxylamines derived from related structures have shown potent effects against Staphylococcus aureus.

- Cancer Research: The compound has been evaluated as a kinase inhibitor targeting LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. This suggests potential applications in neurodegenerative disease therapies.

- Synthesis Pathways: Investigations into synthetic pathways involving this compound reveal its utility in forming complex nitrogen-containing compounds through reactions with diamines and carbon dioxide.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring and form new bonds.

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Radical Trifluoromethylation: The trifluoromethyl group participates in radical reactions, adding to unsaturated bonds and stabilizing the resulting radicals.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Bromo-3-methylpyridine (CAS 3430-17-9)

Molecular Formula : C₆H₆BrN

Substituents : Bromine at position 2, methyl group at position 3.

Key Differences :

- Lacks the trifluoromethyl and bromomethyl groups present in the target compound.

- The methyl group at position 3 is less reactive than a bromomethyl group, limiting its utility in alkylation or further functionalization.

Applications : Primarily used in small-scale organic synthesis as a ligand or intermediate for heterocyclic compounds .

Table 1: Comparative Properties of Pyridine Derivatives

| Property | 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine | 2-Bromo-3-methylpyridine | 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine |

|---|---|---|---|

| Molecular Formula | C₇H₄Br₂F₃N | C₆H₆BrN | C₇H₃BrIF₃N |

| Molecular Weight (g/mol) | ~335.9 (calculated) | 172.02 | ~397.91 (calculated) |

| Key Substituents | Br (C2), BrCH₂ (C4), CF₃ (C6) | Br (C2), CH₃ (C3) | Br (C2), I (C4), CF₃ (C6) |

| Reactivity | High (dual bromine sites, bromomethyl for alkylation) | Moderate (single bromine) | High (iodine at C4 for coupling reactions) |

| Potential Applications | Pharmaceuticals, agrochemicals | Ligand synthesis | Radiolabeling, catalysis |

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0)

Molecular Formula : C₇H₃BrIF₃N

Substituents : Bromine at position 2, iodine at position 4, trifluoromethyl at position 6.

Key Differences :

- Replaces the bromomethyl group with iodine at position 4, offering distinct reactivity (e.g., in Stille or Sonogashira couplings due to iodine’s leaving-group ability).

- Higher molecular weight compared to the target compound, which may influence solubility and pharmacokinetics.

Applications : Used in experimental phasing of macromolecules or as a heavy-atom derivative in crystallography .

Research Findings and Trends

Reactivity :

- The bromomethyl group in the target compound enables nucleophilic substitutions, making it superior to 2-bromo-3-methylpyridine for introducing alkyl chains.

- Compared to the iodo analog (CAS 749875-09-0), the bromomethyl group offers a balance between reactivity and stability, avoiding the rapid hydrolysis seen with iodides .

Crystallography and Structural Analysis: SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining crystal structures of such halogenated pyridines.

Handling precautions for brominated compounds typically include PPE for skin/eye protection and ventilation .

Actividad Biológica

Overview

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and stability, making it an interesting candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is . The molecular structure features a pyridine ring substituted with two bromine atoms and one trifluoromethyl group, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Weight | 292.93 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Class | Heterocyclic compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, suggesting a potential role in the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation .

Case Study: Anticancer Activity

A study focusing on pyridine derivatives revealed that certain modifications to the bromine and trifluoromethyl groups significantly enhanced cytotoxicity against breast cancer cell lines. The results indicated that this compound could serve as a lead compound for further development in anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating better interaction with lipid membranes and enhancing cellular uptake.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for cell division and survival in cancer cells, suggesting a potential mechanism for its anticancer effects .

Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine, and how can purity be optimized?

Answer: A common approach involves bromination of 4-methyl-6-(trifluoromethyl)pyridine derivatives. For instance, halogenation using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis can selectively introduce bromine at the 2- and 4-methyl positions. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or dichloromethane. Purity (>95%) should be verified using HPLC (C18 column, acetonitrile/water mobile phase) and corroborated by (e.g., singlet for CF at δ 120–125 ppm in ) .

Q. How can spectroscopic techniques distinguish between positional isomers of brominated pyridines?

Answer:

- NMR : resolves substituent proximity; for example, the 4-bromomethyl group shows coupling with adjacent protons (J ≈ 2–3 Hz). identifies the trifluoromethyl group as a sharp singlet.

- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H] at m/z 342.9 for CHBrFN).

- IR : Stretching vibrations for C-Br (500–600 cm) and CF (1100–1200 cm) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

Answer:

- Use fume hoods and PPE (nitrile gloves, lab coat) due to bromomethyl’s lachrymatory and alkylating properties.

- Avoid aqueous workups unless stabilized (e.g., with NaSO) to prevent HBr release.

- Store under inert atmosphere (argon) at −20°C to minimize decomposition .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

Answer: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) while the 2-bromo position undergoes Suzuki-Miyaura coupling. For example, Pd(PPh)-catalyzed coupling with arylboronic acids at 80°C selectively replaces the 2-bromo group, leaving the bromomethyl intact for further functionalization. Computational studies (DFT) suggest the CF group’s electron-withdrawing effect stabilizes transition states at the 2-position .

Q. What crystallographic methods resolve structural ambiguities in brominated pyridines?

Answer:

- Single-crystal XRD : SHELX software refines structures using high-resolution data (Mo-Kα radiation, λ = 0.71073 Å). For example, the dihedral angle between pyridine and CF-substituted rings can confirm steric effects.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to explain packing motifs. Data collection at 100 K minimizes thermal motion artifacts .

Q. How can computational modeling predict reactivity in trifluoromethyl-substituted pyridines?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. The LUMO of the CF-substituted ring is typically localized at the bromine atoms, directing SNAr reactions.

- MD simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize charge separation during substitution .

Q. What strategies mitigate competing side reactions during functionalization?

Answer:

- Temperature control : Lower temperatures (0–25°C) reduce radical pathways in bromomethyl reactions.

- Protecting groups : Temporarily protect the bromomethyl group (e.g., as a silyl ether) during 2-bromo coupling.

- Catalyst tuning : Bulky ligands (e.g., XPhos) enhance selectivity in Pd-catalyzed reactions by sterically shielding the bromomethyl site .

Methodological Tables

Q. Table 1. Key Physical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 343.93 g/mol | |

| Melting Point | 80–82°C (recrystallized from EtOH) | |

| Solubility | Soluble in DCM, THF; insoluble in HO |

Q. Table 2. Common Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl, reflux | 65–75 |

| Suzuki Coupling | Pd(PPh), KCO, DMF/HO | 80–90 |

| Nucleophilic Substitution | RNH, DIPEA, DMF, 50°C | 70–85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.